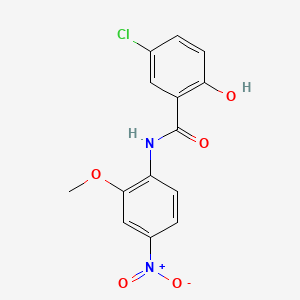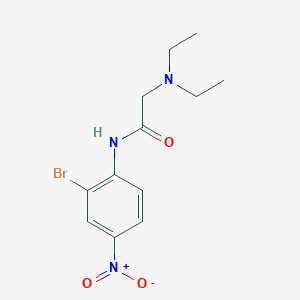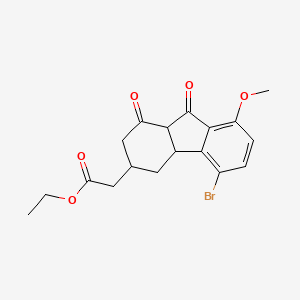
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide
Übersicht
Beschreibung
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide, also known as MNAC13, is a chemical compound that has been extensively studied for its potential therapeutic properties. MNAC13 belongs to the class of benzamides, which are known to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
Research has highlighted the role of similar compounds in the synthesis of pharmaceuticals. For instance, 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, related in structure to 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide, was used in the synthesis of Gefitinib, a cancer treatment drug. The process involved several stages including transfer hydrogenation and Dimroth rearrangement (Jin, Chen, Zou, Shi, & Ren, 2005).
Bioanalytical Method Development
In a study by Zalavadia (2016), a bioanalytical method using micro-extraction and LC-MS/MS was developed to quantify a similar compound, 5-chloro-2-methoxy-N-[2-(4sulfamoylphenyl)ethyl]benzamide, in mouse plasma. This method provided a means to analyze such compounds in biological matrices, which is crucial for pharmacokinetic evaluations (Zalavadia, 2016).
Antidiabetic and Antimicrobial Potential
A study by Thakal, Singh, & Singh (2020) synthesized and evaluated a series of N-(alkyl/aryl)-2-chloro-4-nitro-5-[(4-nitrophenyl)sulfamoyl]benzamide derivatives. These compounds showed significant antidiabetic and antimicrobial potential, indicating their potential use in treating diabetes and microbial infections (Thakal, Singh, & Singh, 2020).
Antimicrobial Activity
The synthesis of N-(2-hydroxy-(4 or 5)-nitrophenyl)benzamide derivatives, which share a resemblance with the compound , demonstrated significant antimicrobial activity. Some synthesized compounds were more effective than conventional antibiotics like ceftazidime and gentamicin against certain bacterial strains (Acar et al., 2019).
Gastroprokinetic Agents
Compounds similar to this compound were synthesized and evaluated as gastroprokinetic agents. For example, 4-amino-5-chloro-2-methoxy-N-(1-substituted piperidin-4-ylmethyl)benzamides showed a high affinity for the 5-HT4 receptor, indicating potential use in enhancing gastrointestinal motility (Itoh et al., 1999).
Eigenschaften
IUPAC Name |
5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O5/c1-22-13-7-9(17(20)21)3-4-11(13)16-14(19)10-6-8(15)2-5-12(10)18/h2-7,18H,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWASSLWJNRVAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(difluoromethyl)-3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4085483.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]isoquinoline-5-carboxamide](/img/structure/B4085488.png)
![N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4085496.png)
![2'-(4-bromophenyl)-5',5'-dimethyl-1,3-dihydro-4'H-spiro[indene-2,3'-pyran]-4',6'(5'H)-dione](/img/structure/B4085498.png)


![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methylbenzamide](/img/structure/B4085520.png)
![2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4085527.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4085535.png)
![4-[6-amino-5-cyano-3-(2-thienyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]-2-bromo-6-methoxyphenyl acetate](/img/structure/B4085548.png)
![7-amino-11-tert-butyl-4-methoxy-9,10,11,12-tetrahydro-6H-chromeno[3,4-c]quinolin-6-one](/img/structure/B4085553.png)
![ethyl 3-{4-methyl-2-oxo-7-[(2-oxocyclohexyl)oxy]-2H-chromen-3-yl}propanoate](/img/structure/B4085558.png)

![N-(4'-methoxy-2-biphenylyl)-1-[(methylthio)acetyl]prolinamide](/img/structure/B4085598.png)